Sephin1 - 13098-73-2

Sephin1

Catalog Number: EVT-282950
CAS Number: 13098-73-2
Molecular Formula: C8H9ClN4
Molecular Weight: 196.64 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Sephin1 is a selective inhibitor of the regulatory subunit PPP1R15A of protein phosphatase 1.
Future Directions
  • Clarifying Sephin1's Mechanism of Action: While Sephin1's role in modulating the ISR is established, its precise mechanism, particularly regarding the reported lack of direct GADD34 inhibition, requires further investigation. [, , , , ] Identifying additional molecular targets and understanding the interplay between various pathways affected by Sephin1 are crucial for optimizing its therapeutic application.

  • Clinical Trials and Translational Research: Encouraging preclinical results necessitate further exploration of Sephin1's safety and efficacy in human clinical trials. [, , , , ] Well-designed clinical trials will help determine its therapeutic potential for treating MS and other neurological disorders.

  • Exploring Applications in Other Diseases: Given its ability to modulate the ISR and potentially other pathways, investigating Sephin1's therapeutic potential in other diseases associated with cellular stress, such as cancer and metabolic disorders, is warranted. [, ]

Guanabenz

  • Compound Description: Guanabenz is an α2-adrenergic receptor agonist that has been investigated for its potential therapeutic effects in various conditions, including hypertension and neurodegenerative diseases. []

GSK2606414

  • Compound Description: GSK2606414 is a potent and selective inhibitor of the protein kinase RNA-like ER kinase (PERK), a key enzyme involved in the unfolded protein response (UPR). []

Salubrinal

  • Compound Description: Salubrinal is a small molecule that selectively inhibits the dephosphorylation of eIF2α, thereby prolonging the ISR. [, ]

2-Guanidine-4-methylquinazoline (GMQ)

  • Compound Description: GMQ is a known agonist of the acid-sensing ion channel 3 (ASIC3). []
  • Relevance: GMQ served as a structural starting point for identifying new modulators of ASIC3, leading to the discovery of guanabenz and Sephin1 as potential ASIC3 modulators. [] This research suggests that both Sephin1 and guanabenz may have additional targets beyond their proposed actions on the ISR. []

Cantharidin

  • Compound Description: Cantharidin is a potent and specific inhibitor of protein phosphatase 2A (PP2A). []
  • Relevance: Cantharidin is relevant in differentiating the actions of Sephin1 from other protein phosphatases. Research has shown that sephin1, unlike cantharidin, plays a crucial role in preventing Aβ25-35-mediated long-term potentiation (LTP) suppression. [] This distinction highlights sephin1's specific involvement in certain cellular processes.

Okadaic Acid

  • Compound Description: Okadaic acid is a potent inhibitor of both PP1 and PP2A. []
  • Relevance: Similar to cantharidin, okadaic acid serves as a tool to understand the specific phosphatase targets of Sephin1. Studies using okadaic acid helped to determine that Sephin1's effects are mediated through PP1 rather than PP2A. []

Cyclosporin A

  • Compound Description: Cyclosporin A is a potent inhibitor of calcineurin, a calcium/calmodulin-dependent protein phosphatase. []
  • Relevance: Like okadaic acid and cantharidin, cyclosporin A is used to differentiate the actions of Sephin1 from other phosphatases. Studies showed that cyclosporin A did not prevent Aβ25-35-dependent LTP suppression, unlike Sephin1, suggesting that Sephin1's effects are not mediated through calcineurin. []

CGP37157

  • Compound Description: CGP37157 is a selective blocker of the mitochondrial Na+/Ca2+ exchanger (mNCX). []
  • Relevance: CGP37157 is relevant to Sephin1 because both compounds have been shown to attenuate Aβ25-35-induced LTP decline, although they likely act through distinct mechanisms. [] This finding suggests potential interplay between the pathways targeted by these compounds in the context of amyloid-beta toxicity.

ISRIB

  • Compound Description: ISRIB (Integrated Stress Response Inhibitor) is a small molecule that reverses the effects of eIF2α phosphorylation. []
  • Relevance: ISRIB acts in opposition to Sephin1 by promoting the dephosphorylation of eIF2α, effectively inhibiting the ISR. [] This contrasting action makes ISRIB valuable for investigating the specific roles of ISR activation in various cellular processes and disease models.
Source and Classification

Sephin1 was developed as a derivative of the antihypertensive drug Guanabenz, specifically designed to inhibit the PPP1R15A regulatory subunit of protein phosphatase 1. Its classification falls within the category of pharmacological agents targeting protein phosphatases, particularly those involved in the stress response pathways related to eukaryotic translation initiation factor 2 alpha (eIF2α) phosphorylation. The compound is noted for its ability to prolong eIF2α phosphorylation, thus enhancing cellular resilience against stress-induced protein misfolding and aggregation .

Synthesis Analysis

The synthesis of Sephin1 involves the modification of Guanabenz by removing a chlorine atom from its structure. This alteration was part of a broader effort to create a series of Guanabenz derivatives aimed at selectively inhibiting PPP1R15A without affecting other related pathways. The synthesis method was confirmed through various analytical techniques, including reverse phase high-performance liquid chromatography (HPLC) and mass spectrometry, ensuring the purity and identity of Sephin1 .

Molecular Structure Analysis

Sephin1's molecular structure is characterized by its unique arrangement that allows it to selectively interact with the PPP1R15A-PP1 complex. While specific structural data such as molecular formula or 3D conformation are not detailed in the provided sources, it is understood that Sephin1's structural modifications from Guanabenz are crucial for its selectivity and efficacy in inhibiting the dephosphorylation process mediated by PPP1R15A .

Chemical Reactions Analysis

Sephin1 primarily functions through its interaction with the PPP1R15A-PP1 complex, inhibiting the dephosphorylation of eIF2α. In vitro studies have shown that Sephin1 disrupts this complex without affecting other similar complexes, such as PPP1R15B-PP1c. This selective inhibition leads to prolonged phosphorylation of eIF2α, which is critical during cellular stress responses. The compound has been shown to delay translational recovery in cells subjected to endoplasmic reticulum stress, thereby preventing cytotoxic effects associated with protein misfolding .

Mechanism of Action

The mechanism by which Sephin1 exerts its effects revolves around its ability to inhibit the activity of PPP1R15A. By doing so, it prolongs the phosphorylation state of eIF2α, which is essential for managing cellular stress responses. Under normal conditions, eIF2α phosphorylation inhibits general protein translation, allowing chaperones to assist in proper protein folding. Sephin1 enhances this protective response by preventing premature dephosphorylation of eIF2α, thereby supporting cell survival under stress conditions associated with diseases like Charcot–Marie–Tooth disease and amyotrophic lateral sclerosis .

Physical and Chemical Properties Analysis

While specific physical and chemical properties such as melting point or solubility are not extensively detailed in the provided literature, Sephin1 is noted for its limited solubility in aqueous solutions. For optimal use in experimental settings, it is recommended to dissolve Sephin1 in warm solutions or use ultrasonic baths to enhance solubility. The compound has been shown to maintain stability under various conditions relevant to biological assays .

Applications

Sephin1 has significant potential applications in biomedical research and therapeutic development:

  • Neurodegenerative Diseases: It has demonstrated efficacy in mouse models for diseases characterized by protein misfolding, such as Charcot–Marie–Tooth disease and familial amyotrophic lateral sclerosis. In these models, Sephin1 treatment prevented motor deficits and reduced markers of endoplasmic reticulum stress without adverse effects .
  • Antiviral Activity: Research indicates that Sephin1 may also possess antiviral properties by enhancing eIF2α phosphorylation during viral infections. This mechanism could potentially inhibit replication of various viruses by leveraging the cellular antiviral response mediated through eIF2α .
  • Proteostasis Maintenance: By targeting pathways involved in protein folding and degradation, Sephin1 holds promise for addressing a range of diseases linked to proteostasis dysfunction.
Introduction to Sephin1 in Proteostasis and Disease

Discovery and Development of Sephin1 as a Proteostasis Modulator

Sephin1 emerged from rational drug design efforts to overcome limitations of the antihypertensive drug guanabenz. While guanabenz was initially found to inhibit the stress-induced phosphatase PPP1R15A/GADD34 and protect against protein misfolding in mouse models, its potent α2-adrenergic receptor agonism caused unacceptable side effects (hypotension, sedation) in vivo [1] [4]. Researchers systematically modified guanabenz’s chemical structure, culminating in Sephin1—a derivative lacking detectable α2-adrenergic activity (Fig. 1A) but retaining high-affinity binding to a recombinant PPP1R15A fragment (amino acids 325-636) (Kd = 13.7 μM) [1].

Key milestones in development:

  • Selectivity Validation: Sephin1 disrupted the PPP1R15A-PP1c complex without affecting the related constitutive phosphatase PPP1R15B-PP1c (Fig. 1C). This selectivity is critical because simultaneous inhibition of both complexes is lethal in mice [1] [9].
  • Pharmacokinetic Optimization: Oral administration in mice revealed rapid plasma clearance but preferential accumulation in nervous tissue (7-44× higher concentrations in brain/sciatic nerve vs. plasma), ideal for treating neurological disorders [1].
  • Functional Efficacy: In embryonic dorsal root ganglia (DRG) cultures from a Charcot-Marie-Tooth 1B (CMT1B) mouse model (MPZmutant), 100 nM Sephin1 rescued myelination defects and reduced ER-stress markers (CHOP, GADD34) within two weeks [1].

Table 1: Comparative Properties of Sephin1 and Guanabenz

PropertySephin1Guanabenz
PPP1R15A BindingHigh affinityHigh affinity
α2-Adrenergic ActivityUndetectablePotent agonist
Rotarod PerformanceNo impairmentDose-dependent decline
Spatial Memory (Water Maze)UnaffectedNot tested
Therapeutic IndexHighLimited

Role of PPP1R15A Inhibition in Cellular Stress Adaptation

Sephin1’s core mechanism involves selective, allosteric inhibition of PPP1R15A (GADD34)—a regulatory subunit that directs protein phosphatase 1 (PP1c) to dephosphorylate eukaryotic initiation factor 2α (eIF2α) during the Integrated Stress Response (ISR). Phosphorylation of eIF2α (p-eIF2α) is a conserved adaptation to diverse stressors (ER stress, oxidative damage, viral infection), which globally reduces protein synthesis while upregulating chaperones and stress-responsive transcription factors like ATF4 [1] [6].

Mechanistic cascade of Sephin1 action:

  • Stress Sensing: Accumulation of misfolded proteins triggers PERK-mediated eIF2α phosphorylation, initiating the ISR.
  • Feedback Termination: PPP1R15A/GADD34 transcription is induced by ATF4/CHOP, forming a complex with PP1c to dephosphorylate p-eIF2α and restore protein synthesis.
  • Sephin1 Intervention: Binds PPP1R15A, preventing its assembly with PP1c (Fig. 1B). This prolongs p-eIF2α and downstream ISR signaling, increasing chaperone availability and misfolded protein clearance [1] [2].
  • Transcriptional Regulation: PPP1R15A mRNA stability is dynamically controlled by ZFP36 proteins via its 3' AU-rich element (ARE). Sephin1’s effects synergize with this post-transcriptional control to amplify stress adaptation [9].

Table 2: PPP1R15A-Containing Phosphatase Complexes and Sephin1 Selectivity

ComplexExpression PatternFunctionSephin1 Sensitivity
PPP1R15A-PP1cStress-inducibleTerminates ISR via p-eIF2α dephosphorylationYes
PPP1R15B-PP1cConstitutiveMaintains basal p-eIF2α levelsNo

Alternative mechanisms have been proposed:

  • PP2A Holoenzyme Inhibition: In renal tubular cells exposed to tunicamycin, Sephin1 blocked PP2A-Bδ holoenzyme formation, activating AMPK and promoting phospho-CHOPSer30 degradation, independent of eIF2α [5].
  • NMDA Receptor Antagonism: Sephin1 reduced cytosolic Ca2+ influx and calpain activation in glutamate-exposed neurons, protecting against excitotoxicity without altering ISR markers [8].

Sephin1’s Position in Targeting Protein Misfolding Disorders

Sephin1 demonstrates broad efficacy across disease models with distinct etiologies but shared proteostasis dysfunction. Its ability to enhance stress adaptation translates to measurable histological and functional improvements:

Neurodegenerative & Demyelinating Diseases

  • Amyotrophic Lateral Sclerosis (ALS):
  • In SOD1G93A mice, Sephin1 (5 mg/kg/day) prevented weight loss and motor decline, reduced spinal motor neuron loss, and decreased insoluble SOD1 aggregates and ER stress markers (BiP, CHOP) [1] [10].
  • Reduced cytoplasmic mislocalization of TDP-43—a pathological hallmark in 97% of ALS patients—in motor neurons exposed to glutamate or derived from mutant TDP-43 zebrafish, rescuing abnormal RNA splicing and improving survival [10].

  • Charcot-Marie-Tooth 1B (CMT1B):

  • Oral Sephin1 (1 mg/kg twice daily) in MPZmutant mice prevented motor deficits, restored myelin thickness in sciatic nerves, and suppressed ER-stress markers [1].

  • Multiple Sclerosis (MS):

  • In experimental autoimmune encephalomyelitis (EAE) mice, Sephin1 delayed clinical onset, reduced CNS T-cell infiltration, and diminished oligodendrocyte/axon loss. It synergized with interferon-β, providing additive therapeutic benefit [2].

Prion Diseases

Sephin1 reduced PrPSc accumulation in prion-infected neuronal cells and extended survival in infected mice. Its efficacy was enhanced when combined with metformin, suggesting multi-target potential [7].

Non-Neurological Disorders

  • Osteoporosis:
  • PPP1R15A expression increased in bone marrow macrophages (BMMs) from ovariectomized mice and during RANKL-induced osteoclastogenesis. Sephin1 (0.78–12.5 μM) suppressed osteoclast differentiation by sustaining p-eIF2α, inhibiting NF-κB/MAPK/c-FOS/NFATc1 signaling. In vivo, it attenuated bone loss in OVX mice (4–8 mg/kg) and reduced TRAP-positive osteoclasts [3].

Table 3: Therapeutic Applications of Sephin1 in Preclinical Disease Models

Disease CategoryModel SystemKey OutcomesProposed Mechanism
ALSSOD1G93A mice↓ Weight loss, ↑ motor function, ↓ TDP-43 aggregatesEnhanced chaperone availability
CMT1BMPZmutant miceRestored myelination, ↓ CHOP expressionProlonged ISR, ↓ misfolded MPZ
Multiple SclerosisEAE miceDelayed onset, ↓ demyelination, ↓ T-cell infiltrationOligodendrocyte protection via ISR
Prion DiseaseScN2a cells, infected mice↓ PrPSc accumulation, ↑ survivalInhibition of viral protein synthesis
OsteoporosisOVX mice, human CD14+ monocytes↓ Osteoclastogenesis, ↓ bone lossSuppressed NFATc1 nuclear translocation

Properties

CAS Number

13098-73-2

Product Name

Sephin1

IUPAC Name

2-[(E)-(2-chlorophenyl)methylideneamino]guanidine

Molecular Formula

C8H9ClN4

Molecular Weight

196.64 g/mol

InChI

InChI=1S/C8H9ClN4/c9-7-4-2-1-3-6(7)5-12-13-8(10)11/h1-5H,(H4,10,11,13)/b12-5+

InChI Key

PDWJALXSRRSUHR-LFYBBSHMSA-N

SMILES

C1=CC=C(C(=C1)C=NN=C(N)N)Cl

Solubility

24.8 [ug/mL] (The mean of the results at pH 7.4)

Synonyms

selective inhibitor of a holophosphatase 1
sephin1

Canonical SMILES

C1=CC=C(C(=C1)C=NN=C(N)N)Cl

Isomeric SMILES

C1=CC=C(C(=C1)/C=N/N=C(N)N)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.